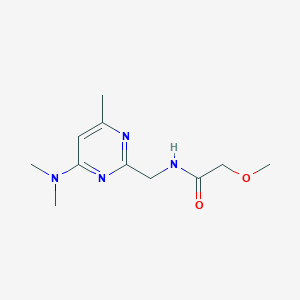

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-methoxyacetamide

Description

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-8-5-10(15(2)3)14-9(13-8)6-12-11(16)7-17-4/h5H,6-7H2,1-4H3,(H,12,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSGBXGGTCHUTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)COC)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a dimethylamino group and a methoxyacetamide moiety. Its molecular formula is , with a molecular weight of approximately 244.29 g/mol. The presence of the dimethylamino group enhances its solubility and interaction with biological targets.

The biological activity of this compound appears to be mediated through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, potentially affecting pathways like the PI3K/Akt/mTOR signaling pathway.

- Receptor Interaction : It may interact with various receptors, leading to altered cellular responses that inhibit tumor growth.

- Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound:

- Cell Line Studies : Research involving various cancer cell lines (e.g., neuroblastoma and glioblastoma) has demonstrated significant cytotoxicity, with IC50 values in the nanomolar range. For instance, one study reported an IC50 of 18.9 nM for a related compound in neuroblastoma cells, indicating strong efficacy against resistant cancer types .

- Combination Therapies : When combined with radiation therapy, this compound showed enhanced cytotoxic effects compared to radiation alone, suggesting its role as a radiosensitizer .

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Table 1: Summary of Biological Activity

| Activity | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Anticancer | Neuroblastoma | 18.9 | Induction of apoptosis |

| Anticancer | Glioblastoma | 200 | Enzyme inhibition |

| Radiosensitization | Various cell lines | < 0.5% survival | Enhanced cytotoxicity with radiation |

Case Study 1: Efficacy Against Glioblastoma

In a controlled study involving U87 glioblastoma cells, this compound was tested for its growth-inhibitory effects. Results indicated that this compound significantly reduced cell viability compared to control groups, showcasing its potential as a therapeutic agent for aggressive brain tumors .

Case Study 2: Combination Therapy with Radiation

Another study explored the effects of combining this compound with radiation therapy on glioblastoma cells. The combination resulted in a substantial decrease in cell survival rates, highlighting its potential as an adjunct treatment to enhance the efficacy of existing therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Compound 1 : 2-Methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide (CAS 1790199-51-7)

- Key Difference: Morpholino group replaces dimethylamino at the pyrimidine 4-position.

- Implications: Morpholino is a polar, non-aromatic heterocycle, enhancing solubility but reducing lipophilicity compared to dimethylamino. This may decrease blood-brain barrier penetration but improve aqueous solubility for systemic applications .

Compound 2 : N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide (CAS 1795085-53-8)

- Key Difference: Phenoxypropanamide replaces methoxyacetamide.

- However, aromaticity may enhance π-π stacking interactions with hydrophobic protein pockets .

Modifications in the Acetamide Side Chain

Compound 3 : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (CAS not provided)

- Key Difference : Thioether and thietane groups replace the methoxyacetamide.

- Implications: Sulfur atoms increase electron-withdrawing effects, altering electronic distribution and reactivity.

Compound 4 : 2-(4-(3,4-Dimethoxyphenyl)-6-(4-hydroxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide

- Key Difference: Aromatic substituents (dimethoxyphenyl, hydroxyphenyl) replace dimethylamino and methyl groups.

- Implications: Increased aromaticity enhances lipophilicity, favoring membrane permeability but risking off-target interactions.

Functional Group Replacements

Compound 5 : 2-Chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide (CAS 1797811-81-4)

- Key Difference : Sulfonamide replaces acetamide.

- Implications: Sulfonamides are more acidic (pKa ~1–2) than acetamides (pKa ~15–20), altering ionization state at physiological pH.

Structural and Pharmacokinetic Comparison Table

| Compound | Pyrimidine Substituents | Side Chain | LogP* (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | 4-(Dimethylamino), 6-methyl | 2-Methoxyacetamide | 1.8 | 2.3 |

| Compound 1 (Morpholino) | 4-Morpholino | 2-Methoxyacetamide | 1.2 | 5.1 |

| Compound 2 (Phenoxypropanamide) | 4-(Dimethylamino), 6-methyl | 2-Phenoxypropanamide | 3.5 | 0.7 |

| Compound 5 (Sulfonamide) | 4-(Dimethylamino), 6-methyl | Benzenesulfonamide | 2.1 | 1.9 |

*LogP values estimated using ChemAxon software.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.